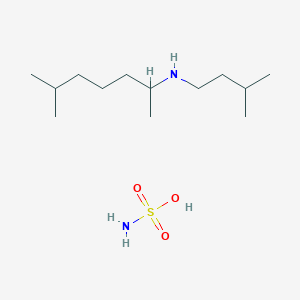

Octamylamine sulfamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

96296-56-9 |

|---|---|

Molecular Formula |

C13H32N2O3S |

Molecular Weight |

296.47 g/mol |

IUPAC Name |

6-methyl-N-(3-methylbutyl)heptan-2-amine;sulfamic acid |

InChI |

InChI=1S/C13H29N.H3NO3S/c1-11(2)7-6-8-13(5)14-10-9-12(3)4;1-5(2,3)4/h11-14H,6-10H2,1-5H3;(H3,1,2,3,4) |

InChI Key |

FDRZMEIDDOWJER-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCC(C)NCCC(C)C.NS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Hypothetical Compound: Octamylamine Sulfamate

Disclaimer: The compound "Octamylamine sulfamate" is not a recognized chemical entity in scientific literature or chemical databases. This technical guide, therefore, provides a hypothetical analysis based on the known properties of its constituent components: Octamylamine (also known as Octodrine) and the sulfamate functional group. The information presented herein is for theoretical and educational purposes only.

Introduction to the Constituent Components

To understand the potential properties of this compound, it is essential to first analyze its two constituent parts: the base, Octamylamine, and the acidic counter-ion, sulfamate.

Octamylamine, also known as Octodrine or 2-amino-6-methylheptane, is a sympathomimetic amine. Historically, it has been used as a nasal decongestant and has appeared in some dietary supplements as a stimulant. Due to its stimulant properties, Octodrine is listed as a prohibited substance by the World Anti-Doping Agency (WADA)[1].

Chemical Structure:

-

IUPAC Name: 6-methylheptan-2-amine

-

Molecular Formula: C₈H₁₉N

-

Key Feature: A primary amine group which gives it basic properties, allowing it to form salts with acids.

The sulfamate group (-O-SO₂NH₂) is a functional moiety used in drug design to modify the properties of a parent molecule. It is derived from sulfamic acid (H₃NSO₃). The incorporation of a sulfamate group can influence a compound's solubility, metabolic stability, and biological activity.

Sulfamates are present in a variety of therapeutic agents and are known to target several biological molecules[2][3]:

-

Carbonic Anhydrase Inhibition: The sulfamate group is a potent inhibitor of carbonic anhydrases, an enzyme family involved in various physiological processes. This is the mechanism of action for the anticonvulsant drug topiramate[2][4].

-

Steroid Sulfatase Inhibition: Some sulfamate-containing compounds are potent inhibitors of steroid sulfatase, an enzyme implicated in hormone-dependent cancers[3].

-

Other Applications: Sulfamates have been investigated for their potential in treating obesity, glaucoma, and certain viral infections[2][3].

Hypothetical Formation and Properties of this compound

If "this compound" were to be synthesized, it would most likely be an acid-base salt formed by the reaction of the basic amine group of Octamylamine with the acidic sulfamic acid.

Hypothetical Reaction:

Caption: Hypothetical acid-base reaction to form this compound.

Expected Properties:

-

Physical State: Likely a crystalline solid at room temperature, typical of organic salts.

-

Solubility: The salt form would be expected to have higher aqueous solubility compared to the freebase form of Octamylamine.

-

Pharmacological Profile: The pharmacological activity would be a combination of the effects of its two components. The primary effect would likely be the stimulant action of the Octamylamine cation. The sulfamate anion would be pharmacologically active in its own right, potentially exhibiting inhibitory effects on enzymes like carbonic anhydrase.

Potential (Hypothetical) Therapeutic Applications and Research Directions

While purely speculative, a compound like this compound could be investigated for multi-target therapeutic strategies. For instance, the stimulant properties of Octamylamine could be paired with the neurological effects of a sulfamate (akin to topiramate) for conditions where both pathways are relevant. However, the stimulant nature of Octamylamine would likely pose significant safety and regulatory challenges.

Limitations and Lack of Experimental Data

As "this compound" is not a known compound, there is a complete absence of experimental data. Therefore, the following sections, which are standard in a technical guide for a known substance, cannot be provided:

-

Quantitative Data: There are no available data on physicochemical properties (e.g., melting point, pKa), pharmacokinetic parameters (ADME), or pharmacodynamic measurements (e.g., IC₅₀, EC₅₀).

-

Experimental Protocols: No synthesis, analytical, or biological assay protocols exist for this hypothetical compound.

Conceptual Visualization of the Sulfamate Group's Role in Drug Design

To illustrate the established role of the sulfamate functional group in medicinal chemistry, the following diagram conceptualizes how a sulfamate-containing drug can inhibit a target enzyme.

Caption: General mechanism of enzyme inhibition by a sulfamate-containing drug.

Conclusion

References

An In-depth Technical Guide to the Proposed Synthesis of Octamylamine Sulfamate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document outlines a proposed synthetic pathway for N-octylsulfamate, herein referred to as Octamylamine sulfamate. As no direct literature for the synthesis of a compound explicitly named "this compound" has been identified, this guide provides a robust, proposed methodology based on established principles of sulfamate ester synthesis. The proposed pathway leverages the reaction of octylamine with a suitable sulfamoylating agent. This guide furnishes detailed experimental protocols, quantitative data from analogous reactions, and a visual representation of the synthetic workflow to support researchers in the potential synthesis of this compound.

Introduction

Sulfamate-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities. While a direct synthesis of "this compound" is not documented in publicly available literature, its constituent parts, octylamine and the sulfamate moiety, are well-characterized. Octylamine, also known as 1-aminooctane, is a primary aliphatic amine.[1][2] The sulfamate group, a bioisostere of the sulfonamide group, is a key functional group in several therapeutic agents.[3]

This guide proposes a feasible and efficient synthetic route to N-octylsulfamate. The proposed pathway is based on modern and reliable methods for the synthesis of N-substituted sulfamates.

Proposed Synthesis Pathway

The proposed synthesis of this compound (N-octylsulfamate) involves the reaction of octylamine with a sulfamoylating agent. A common and effective method for the synthesis of N-alkylsulfamates is the reaction of a primary amine with a pre-formed sulfamoyl chloride or by utilizing a coupling reagent to activate sulfamic acid.

A plausible and efficient approach involves the use of sulfamoyl chloride. The overall reaction is as follows:

CH₃(CH₂)₇NH₂ + ClSO₂NH₂ → CH₃(CH₂)₇NHSO₃H + HCl

This reaction proceeds via a nucleophilic substitution where the amino group of octylamine attacks the sulfur atom of sulfamoyl chloride, leading to the formation of the N-octylsulfamic acid and hydrochloric acid as a byproduct.

Experimental Protocols

The following is a detailed, proposed experimental protocol for the synthesis of this compound. This protocol is adapted from established methods for the synthesis of N-substituted sulfamates.

Materials:

-

Octylamine (≥99.0%)

-

Sulfamoyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with octylamine (1 equivalent) and anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). The solution is cooled to 0 °C in an ice bath.

-

Addition of Base: Triethylamine (1.1 equivalents) is added to the solution to act as a scavenger for the HCl byproduct.

-

Addition of Sulfamoylating Agent: A solution of sulfamoyl chloride (1.05 equivalents) in anhydrous DCM is added dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

-

Workup: Upon completion, the reaction mixture is quenched by the slow addition of water. The organic layer is separated and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure N-octylsulfamate.

Quantitative Data

The following table summarizes expected quantitative data for the proposed synthesis of this compound, based on analogous reactions reported in the literature for the synthesis of N-substituted sulfamates.[4][5]

| Parameter | Value | Reference |

| Reactants | ||

| Octylamine | 1.0 eq | |

| Sulfamoyl Chloride | 1.05 eq | [5] |

| Triethylamine | 1.1 eq | [5] |

| Reaction Conditions | ||

| Solvent | Anhydrous Dichloromethane | [5] |

| Temperature | 0 °C to Room Temperature | [5] |

| Reaction Time | 12 - 18 hours | [5] |

| Expected Yield | ||

| Yield of N-octylsulfamate | 70-85% | [4][5] |

Visualization of the Synthesis Pathway

The following diagram illustrates the proposed synthesis pathway for this compound.

Caption: Proposed synthesis of this compound.

Conclusion

This technical guide provides a comprehensive overview of a proposed synthesis pathway for this compound (N-octylsulfamate). By leveraging established methodologies for the synthesis of N-substituted sulfamates, this document offers a detailed experimental protocol, expected quantitative outcomes, and a clear visual representation of the synthetic route. This information is intended to serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling them to explore the synthesis and potential applications of this novel compound.

References

- 1. thomassci.com [thomassci.com]

- 2. OCTYL AMINE - Ataman Kimya [atamanchemicals.com]

- 3. macsphere.mcmaster.ca [macsphere.mcmaster.ca]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis of N-substituted sulfamate esters from sulfamic acid salts by activation with triphenylphosphine ditriflate - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of Octamylamine sulfamate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Octamylamine sulfamate" is not found in the reviewed chemical literature. This guide, therefore, infers its properties from the constituent components: octylamine and sulfamic acid. All data presented pertains to these precursors, and the properties of the resulting salt are predicted based on established chemical principles.

Introduction

This compound is presumed to be an amine salt formed through the acid-base reaction between octylamine and sulfamic acid. Octylamine, an eight-carbon primary aliphatic amine, can exist as various isomers, with n-octylamine (octan-1-amine) being a common form.[1][2][3] Sulfamic acid is a moderately strong inorganic acid. The resulting salt, this compound, would be an octylammonium sulfamate. This guide provides a comprehensive overview of the known physical and chemical properties of n-octylamine and the anticipated characteristics of its sulfamate salt.

Physical and Chemical Properties

The physical and chemical properties of n-octylamine are well-documented. These properties provide a foundational understanding of the octylamine moiety within the sulfamate salt.

Physical Properties of n-Octylamine

| Property | Value | Reference |

| Molecular Formula | C₈H₁₉N | [1][2][3] |

| Molecular Weight | 129.24 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [1][5] |

| Odor | Ammonia-like | [1] |

| Boiling Point | 177 °C | [6] |

| Melting Point | -1 to 0 °C | [3][6] |

| Density | 0.782 g/mL | [6] |

| Solubility | Insoluble in water, soluble in organic solvents like ethanol and ether. | [1][5] |

| Refractive Index | 1.429 | [6] |

Chemical Properties of n-Octylamine

n-Octylamine exhibits typical reactivity for a primary amine. The lone pair of electrons on the nitrogen atom makes it basic and nucleophilic.[7]

| Property | Description |

| Basicity | As a weak base, it reacts with acids to form ammonium salts. |

| Nucleophilicity | The nitrogen atom can act as a nucleophile in various organic reactions. |

| CAS Number | 111-86-4 |

Synthesis and Formation

Synthesis of n-Octylamine

Several methods for the industrial synthesis of n-octylamine have been reported, primarily involving the amination of n-octanol. One common method involves the reaction of n-octanol with ammonia and hydrogen over a catalyst in a fixed-bed reactor.[8][9] Another approach involves the reduction of caprylic nitrile, which is formed from n-caprylic acid and ammonia.[8][9] A laboratory-scale synthesis of deuterated n-octylamine from an amide has also been described.[10]

Formation of this compound

The formation of this compound is a straightforward acid-base neutralization reaction. The amine group of octylamine acts as a Brønsted-Lowry base, accepting a proton from sulfamic acid.[7]

Reaction:

CH₃(CH₂)₇NH₂ (Octylamine) + H₂NSO₃H (Sulfamic Acid) → [CH₃(CH₂)₇NH₃]⁺[H₂NSO₃]⁻ (Octylammonium Sulfamate)

Experimental Protocols

While no specific experimental protocols for "this compound" exist, a general procedure for the synthesis of an amine sulfamate salt can be outlined based on the reaction of sulfamic acid with an amine.

Protocol: Synthesis of Octylammonium Sulfamate

-

Dissolution: Dissolve n-octylamine in a suitable organic solvent, such as isopropanol or ethanol.

-

Acid Addition: Slowly add an equimolar amount of sulfamic acid, also dissolved in a suitable solvent, to the octylamine solution with constant stirring. The reaction is exothermic, and cooling may be necessary.

-

Precipitation: The octylammonium sulfamate salt is expected to be less soluble in the organic solvent than the reactants and should precipitate out of the solution.

-

Isolation: The precipitate can be collected by filtration.

-

Purification: The collected salt can be washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials and then dried under vacuum.

Mandatory Visualizations

Formation of this compound

Caption: Formation of Octylammonium Sulfamate from Octylamine and Sulfamic Acid.

Synthetic Workflow for n-Octylamine

Caption: General Synthetic Workflow for n-Octylamine Production.

References

- 1. Octylamine | C8H19N | CID 8143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. thomassci.com [thomassci.com]

- 3. octylamine - Wikidata [wikidata.org]

- 4. 1-Octanamine [webbook.nist.gov]

- 5. guidechem.com [guidechem.com]

- 6. octylamine [stenutz.eu]

- 7. youtube.com [youtube.com]

- 8. CN103664633A - Synthetic method of n-octylamine - Google Patents [patents.google.com]

- 9. CN102070460A - Method for synthesizing n-octyl amine - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Octamylamine and its Potential Sulfamate Derivative

Disclaimer: The compound "Octamylamine sulfamate" is not a commercially available or widely studied substance. As such, a specific CAS number for this salt is not available in public databases. This guide provides a comprehensive overview of Octamylamine, including its known properties and biological activities. It further presents a hypothetical synthesis and potential characteristics of its sulfamate derivative based on established chemical principles and the known properties of sulfamate compounds. This information is intended for research and development professionals in the pharmaceutical and chemical sciences.

Introduction to Octamylamine

Octamylamine is a secondary amine with the chemical name 6-methyl-N-(3-methylbutyl)heptan-2-amine[1]. It is recognized for its anticholinergic and antispasmodic properties[2][3]. These properties stem from its ability to act as a muscarinic acetylcholine receptor antagonist, thereby inhibiting the effects of the neurotransmitter acetylcholine. This mechanism of action makes it a compound of interest for therapeutic applications in conditions characterized by smooth muscle spasms and excessive glandular secretions[2].

Table 1: Physicochemical Properties of Octamylamine

| Property | Value | Reference |

| CAS Number | 502-59-0 | [1][3] |

| Molecular Formula | C13H29N | [1] |

| Molecular Weight | 199.38 g/mol | [1][2] |

| Appearance | Oily liquid, colorless to pale yellow | [2] |

| Odor | Ammonia-like | [2] |

| Boiling Point | 100-101°C (at 0.93 kPa) | [3] |

| Solubility | Practically insoluble in water; miscible with alcohol and chloroform | [3] |

| IUPAC Name | 6-methyl-N-(3-methylbutyl)heptan-2-amine | [1] |

The Potential of this compound

The formation of a sulfamate salt of Octamylamine could potentially modify its physicochemical and pharmacokinetic properties. Sulfamate salts are known to influence properties such as solubility, stability, and bioavailability. The sulfamate moiety can also introduce or enhance biological activity, as seen in various carbonic anhydrase inhibitors and other therapeutic agents[4][5].

Table 2: Hypothetical Comparative Properties of Octamylamine and this compound

| Property | Octamylamine (Known) | This compound (Hypothetical) |

| Form | Liquid | Solid |

| Aqueous Solubility | Practically insoluble | Potentially increased |

| Bioavailability | Moderate | Potentially enhanced |

| Biological Activity | Anticholinergic, Antispasmodic | Anticholinergic, Antispasmodic, Potential for additional activities (e.g., carbonic anhydrase inhibition) |

Experimental Protocols

The synthesis of this compound can be proposed based on established methods for sulfamate synthesis from amines. One common approach involves the reaction of the amine with a sulfamoylating agent.

Objective: To synthesize this compound from Octamylamine.

Materials:

-

Octamylamine (CAS: 502-59-0)

-

Sulfamoyl chloride or a suitable sulfamoylating agent

-

Anhydrous, non-protic solvent (e.g., dichloromethane, acetonitrile)

-

Inert gas atmosphere (e.g., nitrogen, argon)

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

-

Dissolve Octamylamine in the anhydrous solvent under an inert atmosphere.

-

Cool the solution in an ice bath to 0°C.

-

Slowly add a stoichiometric equivalent of the sulfamoylating agent to the cooled solution while stirring.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for a specified period (e.g., 12-24 hours).

-

Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography, Gas Chromatography-Mass Spectrometry).

-

Upon completion, quench the reaction by the slow addition of water or a dilute aqueous acid.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography or recrystallization to obtain the final this compound.

-

Characterize the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

Caption: Proposed workflow for the synthesis of this compound.

Signaling Pathways

Octamylamine exerts its effects by antagonizing muscarinic acetylcholine receptors. The diagram below illustrates the general mechanism of cholinergic signaling at a neuromuscular junction or a synapse involving smooth muscle, and how an antagonist like Octamylamine would interfere with this process.

Caption: Inhibition of cholinergic signaling by Octamylamine.

Conclusion

While "this compound" is not a cataloged compound, this guide provides a robust framework for its potential synthesis and evaluation. The known anticholinergic and antispasmodic activities of Octamylamine, combined with the potential for modified physicochemical and biological properties through sulfamate salt formation, present an intriguing area for further research. The detailed protocols and pathway diagrams serve as a foundational resource for scientists and drug development professionals interested in exploring this and similar novel chemical entities.

References

- 1. Octamylamine | C13H29N | CID 10406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Octamylamine | 502-59-0 | >98% [smolecule.com]

- 3. octamylamine | 502-59-0 [chemicalbook.com]

- 4. Synthesis, structure and bioactivity of primary sulfamate-containing natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and physicochemical properties of sulfamate derivatives as topical antiglaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Intricacies of Octamylamine: A Technical Guide to its Mechanism of Action

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive examination of the mechanism of action for Octamylamine, an anticholinergic and antispasmodic agent. While the specific salt form, Octamylamine sulfamate, is not extensively documented in publicly available literature, the pharmacological activity resides in the Octamylamine moiety. This document will focus on the core mechanism of this active component, detailing its interaction with muscarinic acetylcholine receptors and the subsequent physiological effects.

Core Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

Octamylamine functions as an anticholinergic agent by acting as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] By binding to these receptors, Octamylamine prevents the endogenous neurotransmitter, acetylcholine (ACh), from binding and initiating its signaling cascade. This blockade of ACh signaling leads to a reduction in smooth muscle contractions and secretions, forming the basis of its antispasmodic effects.[1] This makes it a compound of interest for conditions characterized by excessive salivation or gastrointestinal spasms.[1]

Signaling Pathway of Muscarinic Receptor Antagonism

The following diagram illustrates the general signaling pathway initiated by acetylcholine at a muscarinic receptor and its inhibition by Octamylamine.

Figure 1: Signaling pathway of muscarinic receptor antagonism by Octamylamine.

Quantitative Data on Receptor Binding and Functional Inhibition

While specific quantitative data for Octamylamine is not available in the public domain, the following table illustrates how such data would be presented for a muscarinic antagonist. This data is typically generated through radioligand binding assays and in vitro functional assays.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Inhibition (IC50, nM) |

| M1 | Data not available | Data not available |

| M2 | Data not available | Data not available |

| M3 | Data not available | Data not available |

| M4 | Data not available | Data not available |

| M5 | Data not available | Data not available |

| Table 1: Illustrative table for presenting quantitative data on the interaction of a muscarinic antagonist with muscarinic receptor subtypes. Ki values represent the inhibition constant for receptor binding, and IC50 values represent the concentration of the antagonist required to inhibit the functional response to an agonist by 50%. |

Experimental Protocols for Characterizing Muscarinic Antagonists

The following are detailed methodologies for key experiments that would be employed to characterize the mechanism of action of a compound like Octamylamine.

Radioligand Binding Assay for Muscarinic Receptor Affinity

Objective: To determine the binding affinity (Ki) of Octamylamine for each of the five muscarinic receptor subtypes.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) 293 cells, stably transfected to express a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5), are cultured to confluence.

-

Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.

-

-

Competitive Binding Assay:

-

A constant concentration of a subtype-selective radioligand (e.g., [³H]-N-methylscopolamine for M1-M4, or a subtype-specific ligand) is incubated with the cell membranes.

-

Increasing concentrations of the unlabeled test compound (Octamylamine) are added to compete with the radioligand for binding to the receptor.

-

Non-specific binding is determined in the presence of a high concentration of a known muscarinic antagonist (e.g., atropine).

-

-

Detection and Data Analysis:

-

The reaction is terminated by rapid filtration through glass fiber filters, and the radioactivity bound to the filters is measured using liquid scintillation counting.

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of Octamylamine that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assay: Calcium Mobilization Assay

Objective: To measure the functional antagonism of Octamylamine at Gq-coupled muscarinic receptors (M1, M3, M5) by assessing its ability to inhibit agonist-induced calcium release.

Methodology:

-

Cell Culture and Loading:

-

Cells expressing the target muscarinic receptor subtype are seeded in a multi-well plate.

-

The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

-

Assay Procedure:

-

The cells are pre-incubated with varying concentrations of Octamylamine or a vehicle control.

-

A known muscarinic agonist (e.g., carbachol) is added to stimulate the receptor and induce an increase in intracellular calcium.

-

The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

-

-

Data Analysis:

-

The concentration-response curves for the agonist in the presence of different concentrations of the antagonist are plotted.

-

The IC50 value for Octamylamine is determined, representing the concentration that produces a 50% inhibition of the maximum agonist response.

-

Experimental Workflow for In Vitro Functional Assay

The following diagram outlines the typical workflow for an in vitro functional assay to assess the antagonist activity of a compound like Octamylamine.

Figure 2: Workflow for an in vitro calcium mobilization functional assay.

Conclusion

Octamylamine exerts its therapeutic effects as an antispasmodic and anticholinergic agent through the competitive antagonism of muscarinic acetylcholine receptors. While specific quantitative data on its interaction with receptor subtypes are not widely available, the established principles of muscarinic receptor pharmacology provide a robust framework for understanding its mechanism of action. The experimental protocols detailed in this guide represent the standard methodologies that would be employed to fully characterize the pharmacological profile of Octamylamine and similar compounds. Further research to elucidate the subtype selectivity and in vivo efficacy of Octamylamine would be invaluable for its continued development and clinical application.

References

Octamylamine Sulfamate: A Technical Review of Solubility Characteristics

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility profile of octamylamine sulfamate. Due to a lack of specific public data for the sulfamate salt, this document provides a comprehensive overview of the known solubility of the parent compound, octamylamine (1-octylamine), and outlines standardized methodologies for determining the solubility of amine salts. This guide serves as a foundational resource for researchers initiating studies on this compound, offering both available data and the necessary experimental frameworks to generate new, specific solubility profiles.

Introduction to Octamylamine

Octamylamine, also known as 1-octylamine or n-octylamine, is an eight-carbon primary aliphatic amine.[1] It serves as a versatile intermediate in the synthesis of various pharmaceuticals, pesticides, and surfactants.[1] Understanding its solubility is critical for its application in these fields. The formation of a sulfamate salt is a common strategy to modify the physicochemical properties of a parent amine, often to enhance aqueous solubility and stability.

Solubility Data for 1-Octylamine (Parent Compound)

Aqueous Solubility

The aqueous solubility of 1-octylamine is low, which is expected for a long-chain aliphatic amine.

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | 0.2 g/L | [2][3] |

| Water | Not Specified | 0.32 g/L | [1][2] |

Organic Solvent Miscibility

1-Octylamine exhibits good miscibility with several organic solvents.

| Solvent | Miscibility | Reference |

| Ethanol | Miscible | [4] |

| Benzene | Miscible | [4] |

| Ethyl Acetate | Miscible | [4] |

| Ether | Soluble | [1] |

General Experimental Protocol for Solubility Determination of an Amine Salt

The following is a standard protocol for determining the equilibrium solubility of a compound like this compound. This method, often referred to as the shake-flask method, is a well-established technique.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Selected solvent (e.g., deionized water, phosphate-buffered saline, ethanol)

-

Thermostatically controlled shaker or water bath

-

Calibrated analytical balance

-

pH meter

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Charged Aerosol Detector) or other suitable analytical instrumentation.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Solvent: Prepare the desired solvent system. If a buffered solution is used, record the final pH.

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Centrifuge the vials to further separate the solid from the supernatant.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any remaining undissolved solid.

-

Dilution: Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity like this compound.

Caption: Logical workflow for solubility assessment of a new chemical entity.

Conclusion

While specific solubility data for this compound remains to be published, the known characteristics of the parent amine, 1-octylamine, suggest a hydrophobic nature that can be significantly altered by salt formation. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound in various solvents and conditions. The logical workflow presented further outlines the necessary steps for a comprehensive solubility assessment, crucial for the advancement of research and development involving this compound.

References

Spectroscopic and Structural Characterization of Octamylamine Sulfamate: A Technical Guide

This technical guide provides a detailed overview of the expected spectroscopic data for Octamylamine Sulfamate. Due to the limited availability of direct experimental data for this specific compound in public literature, this document compiles predicted values and methodologies based on the analysis of its constituent functional groups: the octyl amine moiety and the sulfamate group. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Chemical Structure and Predicted Spectroscopic Data

This compound is understood to be an ammonium salt formed from 1-octanamine and sulfamic acid. The proposed structure involves the protonation of the primary amine by sulfamic acid.

Table 1: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Data | Source Analogy |

| ¹H NMR (in D₂O) | δ (ppm): ~0.8 (t, 3H, -CH₃) ~1.2-1.4 (m, 10H, -(CH₂)₅-) ~1.6 (quint, 2H, -CH₂-CH₂-NH₃⁺) ~2.9 (t, 2H, -CH₂-NH₃⁺) | Chemical shifts are predicted based on the known spectrum of 1-octanamine and the expected deshielding effect of the ammonium group. The sulfamate proton's detectability in aqueous solution is noted in related studies.[1] |

| ¹³C NMR (in D₂O) | δ (ppm): ~14 ( -CH₃) ~22-32 (-(CH₂)₆-) ~40 (-CH₂-NH₃⁺) | Predicted values are based on standard chemical shifts for alkyl chains and the position of the carbon adjacent to the ammonium group. |

| IR Spectroscopy (KBr pellet) | ν (cm⁻¹): ~3400-3000 (N-H stretch, broad) ~2955, 2925, 2855 (C-H stretch) ~1630 (N-H bend) ~1470 (C-H bend) ~1250 (S=O stretch, asymmetric) ~1060 (S=O stretch, symmetric) ~720 (-(CH₂)n- rock) | Based on characteristic infrared absorption frequencies for primary ammonium salts, alkyl chains, and sulfamate groups.[2][3][4][5] |

| Mass Spectrometry (ESI+) | m/z: 130.1590 ([M+H]⁺ of octylamine) | In positive ion mode, the mass spectrum is expected to show the molecular ion of the free amine (1-octanamine) after dissociation of the salt.[6] |

| Mass Spectrometry (ESI-) | m/z: 96.9605 ([M-H]⁻ of sulfamic acid) | In negative ion mode, the mass spectrum would likely show the deprotonated sulfamic acid ion. |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Ensure complete dissolution.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS).

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Press the die under high pressure (several tons) to form a transparent or semi-transparent pellet.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.[3]

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment (or a pure KBr pellet) should be recorded and subtracted from the sample spectrum.

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition (Positive and Negative Ion Modes):

-

Ionization Mode: Electrospray Ionization (ESI).

-

Polarity: Acquire spectra in both positive and negative ion modes.

-

Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected ions (e.g., m/z 50-500).

-

Capillary Voltage: Typically 3-5 kV.

-

Nebulizer Gas: Nitrogen, at a pressure recommended by the instrument manufacturer.

-

Drying Gas: Nitrogen, at a flow rate and temperature optimized for solvent evaporation (e.g., 5-10 L/min, 200-350 °C).

-

Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Spectroscopic Characterization Workflow for this compound.

Caption: Spectroscopic Data Analysis and Interpretation Workflow.

References

- 1. Detection of the 1H and 15N NMR resonances of sulfamate groups in aqueous solution: a new tool for heparin and heparan sulfate characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Octanamine [webbook.nist.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 1-Octanamine [webbook.nist.gov]

Octylamine: A Comprehensive Technical Guide on its Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octylamine, a primary aliphatic amine with an eight-carbon chain, has been a compound of interest in various scientific and industrial fields. This technical guide provides an in-depth exploration of the discovery and history of octylamine, detailed experimental protocols for its synthesis, a comprehensive summary of its physicochemical and spectroscopic data, and a visualization of a key synthetic workflow. While the precise moment of its discovery is not well-documented, its existence is a direct result of the foundational work on amine synthesis in the 19th century. This document serves as a valuable resource for researchers and professionals engaged in organic synthesis, drug development, and materials science.

Discovery and History

The specific discovery of octylamine, including the individual credited with its first synthesis and the exact date, is not clearly documented in the historical scientific literature. Its history is intrinsically linked to the broader development of synthetic methods for primary amines during the 19th century. The pioneering work of chemists such as Charles-Adolphe Wurtz, who first prepared methylamine in 1849, and August Wilhelm von Hofmann, who developed the Hofmann rearrangement, laid the fundamental groundwork for the synthesis of a wide array of amines.

The Gabriel synthesis, developed by Siegmund Gabriel in 1887, provided a reliable method for the preparation of primary amines, avoiding the over-alkylation often encountered in other methods. It is highly probable that octylamine was first synthesized by applying these established methods, such as the reaction of octyl halides with ammonia or the Gabriel synthesis using an octyl halide, to create the eight-carbon primary amine. The industrial production of octylamine and other fatty amines gained prominence with the development of catalytic amination of alcohols, a process that remains a cornerstone of their synthesis today.

Physicochemical and Spectroscopic Data

A comprehensive collection of quantitative data for octylamine is crucial for its application in research and industry. The following tables summarize its key physical, chemical, and spectroscopic properties.

Table 1: Physical and Chemical Properties of Octylamine

| Property | Value | Reference |

| Molecular Formula | C₈H₁₉N | [1] |

| Molecular Weight | 129.24 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid with an ammonia-like odor | [2] |

| Melting Point | -5 to -1 °C | [3] |

| Boiling Point | 175-177 °C | [3] |

| Density | 0.782 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.429 | [3] |

| pKa | 10.65 at 25 °C | [4] |

| Solubility in water | 0.32 g/L | [2] |

| Solubility in organic solvents | Soluble in ethanol and ether | [2] |

Table 2: Spectroscopic Data of Octylamine

| Spectrum Type | Key Peaks/Signals | Reference |

| ¹H NMR (in CDCl₃) | Signals corresponding to the eight-carbon chain and the amine protons. | [5][6] |

| ¹³C NMR (in CDCl₃) | Signals corresponding to the eight distinct carbon atoms in the alkyl chain. | [2][7] |

| Infrared (IR) Spectrum | Characteristic N-H stretching bands for a primary amine around 3300 cm⁻¹. | [7][8] |

| Mass Spectrum (MS) | Molecular ion peak and fragmentation pattern consistent with an eight-carbon primary amine. | [6][9] |

Experimental Protocols

Detailed methodologies for the synthesis of octylamine are essential for its practical application in the laboratory. Below are protocols for two common synthetic routes.

Gabriel Synthesis of n-Octylamine

This method provides a high yield of the primary amine with minimal byproducts.

Materials:

-

Potassium phthalimide

-

n-Octyl bromide

-

Hydrazine hydrate or a strong acid/base for hydrolysis

-

Solvent (e.g., DMF)

-

Standard laboratory glassware and purification apparatus

Procedure:

-

N-Alkylation of Potassium Phthalimide: In a round-bottom flask, dissolve potassium phthalimide in a suitable polar aprotic solvent, such as N,N-dimethylformamide (DMF). Add n-octyl bromide to the solution.

-

Reaction: Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After the reaction is complete, cool the mixture to room temperature. The phthalimide group can be removed by either acidic or basic hydrolysis, or more commonly, by hydrazinolysis. For hydrazinolysis, add hydrazine hydrate to the reaction mixture and reflux for a few hours. This will precipitate phthalhydrazide.

-

Work-up and Purification: After cooling, acidify the mixture with concentrated HCl to precipitate any remaining phthalhydrazide and dissolve the desired octylamine as its hydrochloride salt. Filter the mixture to remove the solid precipitate. Make the filtrate basic with a strong base (e.g., NaOH) to liberate the free octylamine.

-

Extraction and Isolation: Extract the aqueous solution with an organic solvent (e.g., diethyl ether). Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield n-octylamine. Further purification can be achieved by distillation.

Reductive Amination of Octanal

This method involves the reaction of an aldehyde with ammonia in the presence of a reducing agent.

Materials:

-

Octanal

-

Ammonia (in a suitable solvent like methanol)

-

Reducing agent (e.g., sodium borohydride, NaBH₄)

-

Methanol

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve octanal in methanol. Cool the solution in an ice bath and bubble ammonia gas through the solution or add a solution of ammonia in methanol. This will form the corresponding imine in situ.

-

Reduction: While maintaining the cool temperature, slowly add a reducing agent, such as sodium borohydride, in portions to the reaction mixture. The imine will be reduced to the primary amine.

-

Reaction Monitoring: The reaction progress can be monitored by TLC or GC-MS to ensure the complete conversion of the aldehyde.

-

Work-up: Once the reaction is complete, carefully quench any excess reducing agent by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction and Purification: Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over an anhydrous drying agent, and remove the solvent to obtain the crude octylamine. The product can be further purified by distillation.

Visualizations

As no specific biological signaling pathway involving octylamine has been prominently identified in the literature, the following diagram illustrates a key experimental workflow for its synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. OCTYL AMINE - Ataman Kimya [atamanchemicals.com]

- 4. Octylamine | 111-86-4 [amp.chemicalbook.com]

- 5. Octylamine(111-86-4) 1H NMR [m.chemicalbook.com]

- 6. Octylamine | C8H19N | CID 8143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. Amine - Wikipedia [en.wikipedia.org]

- 9. 1-Octanamine, n-octyl- [webbook.nist.gov]

The Diverse Biological Activities of Octylamine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Octylamine, a simple eight-carbon primary amine, serves as a foundational scaffold for a diverse array of derivatives exhibiting a wide spectrum of biological activities. These derivatives have garnered significant attention in the fields of antimicrobial, antifungal, and anticancer research due to their potent effects on various pathogens and cell lines. This technical guide provides a comprehensive overview of the biological activities of octylamine derivatives, detailing the quantitative data, experimental protocols for key assays, and the underlying mechanisms of action, including relevant signaling pathways.

Antimicrobial Activity of Octylamine Derivatives

Derivatives of octylamine have demonstrated notable efficacy against a range of pathogenic bacteria. The primary mechanism of action is believed to be the disruption of the bacterial cell membrane, a process driven by the hydrophobic interactions of the octyl chain and the electrostatic interactions of the amine group with the negatively charged components of the membrane.

Quantitative Antimicrobial Data

The antimicrobial potency of octylamine derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Derivative | Target Microorganism | MIC (µg/mL) | Reference |

| N-octylamine | Escherichia coli | >512 | [1] |

| N-octylamine | Staphylococcus aureus | 256 | [1] |

| Octyl gallate | Staphylococcus aureus | 125 | |

| Octyl gallate | Escherichia coli | 250 | |

| N,N-Dimethyloctylamine | Escherichia coli | 64 | |

| N,N-Dimethyloctylamine | Staphylococcus aureus | 32 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.[2]

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Octylamine derivative stock solution

-

Spectrophotometer

Procedure:

-

Prepare a serial two-fold dilution of the octylamine derivative in CAMHB in the wells of a 96-well plate.

-

Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the bacterial suspension in CAMHB to a final concentration of 5 x 10⁵ CFU/mL.

-

Inoculate each well of the microtiter plate with the diluted bacterial suspension. Include a positive control (bacteria without the compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.[2]

Mechanism of Action: Bacterial Membrane Disruption

The antimicrobial activity of long-chain alkylamines like octylamine derivatives is primarily attributed to their ability to disrupt the integrity of the bacterial cell membrane. This process can be visualized as a multi-step interaction.

References

Potential Research Frontiers for Alkylamine Sulfamates: A Technical Guide for Scientists and Drug Development Professionals

Introduction: Alkylamine sulfamates, a class of organic compounds characterized by a sulfamate group attached to an alkylamine scaffold, are emerging as a versatile pharmacophore in medicinal chemistry. Their unique physicochemical properties, including the ability to mimic sulfate esters and engage in key biological interactions, have positioned them as promising candidates for the development of novel therapeutics. This technical guide provides an in-depth exploration of the current research landscape of alkylamine sulfamates, focusing on their therapeutic potential as enzyme inhibitors. It also delves into potential, yet less explored, applications in materials science and catalysis, offering a roadmap for future research endeavors.

Medicinal Chemistry: A Hub of Alkylamine Sulfamate Research

The primary focus of research into alkylamine sulfamates has been within the realm of medicinal chemistry, where they have demonstrated significant potential as potent and selective enzyme inhibitors. Their ability to irreversibly or reversibly bind to enzyme active sites has been exploited in the design of drugs for a range of diseases, most notably cancer and neurological disorders.

Steroid Sulfatase (STS) Inhibitors

Steroid sulfatase (STS) is a critical enzyme in the biosynthesis of estrogen and androgen hormones.[1] It catalyzes the hydrolysis of inactive steroid sulfates, such as estrone sulfate (E1S) and dehydroepiandrosterone sulfate (DHEAS), to their active forms, estrone (E1) and dehydroepiandrosterone (DHEA), respectively. In hormone-dependent cancers, such as breast and prostate cancer, elevated STS activity in tumor tissues leads to an increased local supply of cancer-promoting hormones. Alkylamine sulfamates have been extensively investigated as STS inhibitors, with several compounds showing picomolar to nanomolar efficacy.

The inhibitory potency of various alkylamine sulfamate derivatives against steroid sulfatase has been quantified using IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

| Compound | Target Enzyme | Substrate | IC50 (nM) | Cell Line/System | Reference |

| Estrone-3-O-sulfamate (EMATE) | Steroid Sulfatase | E1S | 0.065 | MCF-7 cells | [2] |

| 4-NitroEMATE | Steroid Sulfatase | E1S | 0.01 | MCF-7 cells | [3][4] |

| 4-NitroEMATE | Steroid Sulfatase | E1S | 0.8 | Placental microsomes | [3][4] |

| 3-O-sulfamate 17α-benzylestradiol | Steroid Sulfatase | E1S | 0.39 | Transfected 293 cells | |

| 3-O-sulfamate 17α-benzylestradiol | Steroid Sulfatase | DHEAS | 4.1 | Transfected 293 cells | |

| 3-O-sulfamate 17α-(tert-butylbenzyl)estradiol | Steroid Sulfatase | E1S | 0.15 | Transfected 293 cells | |

| 3-O-sulfamate 17α-(tert-butylbenzyl)estradiol | Steroid Sulfatase | DHEAS | 1.4 | Transfected 293 cells |

The inhibition of STS by alkylamine sulfamates disrupts the local production of active estrogens and androgens, thereby attenuating the signaling pathways that drive cancer cell proliferation.

Caption: Signaling pathway of steroid sulfatase (STS) in hormone-dependent cancers.

Carbonic Anhydrase (CA) Inhibitors

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, including pH regulation, respiration, and ion transport. Certain CA isozymes, such as CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis. Alkylamine sulfamates have been developed as potent CA inhibitors, with some exhibiting selectivity for tumor-associated isoforms.

The following table summarizes the inhibitory activity (Ki) of representative alkylamine sulfamates against different carbonic anhydrase isoforms.

| Compound | CA Isoform | Ki (nM) | Reference |

| Phenylsulfamate | CA I | 53-415 | |

| Phenylsulfamate | CA II | 20-113 | |

| Fluorinated Phenylsulfamates | CA IX | 2.8-47 | |

| Fluorinated Phenylsulfamates | CA XII | 1.9-35 |

Experimental Protocols

Synthesis of Estrone-3-O-sulfamate (EMATE)

A common method for the synthesis of sulfamates involves the reaction of a hydroxyl group with sulfamoyl chloride. The following is a general procedure for the synthesis of EMATE.[5]

Materials:

-

Estrone

-

Sulfamoyl chloride

-

2,6-di-tert-butylpyridine

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve estrone (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add 2,6-di-tert-butylpyridine (1.2 equivalents) to the solution and stir at room temperature.

-

In a separate flask, dissolve sulfamoyl chloride (1.5 equivalents) in anhydrous DCM.

-

Add the sulfamoyl chloride solution dropwise to the estrone solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure estrone-3-O-sulfamate.

-

Characterize the final product by NMR and mass spectrometry.

Carbonic Anhydrase Activity Assay (Colorimetric)

The inhibitory activity of alkylamine sulfamates against carbonic anhydrase can be determined using a colorimetric assay that measures the esterase activity of CA.[6][7]

Materials:

-

Purified carbonic anhydrase enzyme

-

CA Assay Buffer (e.g., Tris-SO4 buffer, pH 7.6)

-

p-Nitrophenyl acetate (pNPA) as substrate

-

Alkylamine sulfamate inhibitor

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the alkylamine sulfamate inhibitor in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the CA Assay Buffer.

-

Add varying concentrations of the inhibitor to the wells. Include a control well with no inhibitor.

-

Add a fixed amount of the carbonic anhydrase enzyme to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the substrate, p-nitrophenyl acetate.

-

Immediately measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals using a microplate reader. The product of the reaction, p-nitrophenol, is colored.

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Caption: General experimental workflow for an enzyme inhibition assay.

Potential Research Areas Beyond Medicinal Chemistry

While the primary focus of alkylamine sulfamate research has been in drug development, their unique chemical properties suggest potential applications in other scientific domains. These areas remain largely unexplored and represent fertile ground for future investigation.

Materials Science: Functional Polymers

The incorporation of the sulfamate functionality into polymer backbones could lead to the development of novel functional materials. The zwitterionic nature of some sulfamates could impart interesting properties to polymers, such as enhanced hydrophilicity, biocompatibility, and anti-fouling characteristics. Research in this area could focus on:

-

Synthesis of Novel Monomers: Designing and synthesizing alkylamine sulfamate-containing monomers for polymerization.

-

Polymerization and Characterization: Investigating various polymerization techniques to create sulfamate-functionalized polymers and characterizing their physical and chemical properties.

-

Biomedical Applications: Exploring the use of these polymers in biomedical applications, such as drug delivery systems, biocompatible coatings for medical devices, and tissue engineering scaffolds.

Catalysis: Ligand Design and Solid Acid Catalysts

The nitrogen and oxygen atoms in the sulfamate group possess lone pairs of electrons, making them potential coordinating sites for metal ions. This suggests that alkylamine sulfamates could be developed as novel ligands for metal-catalyzed reactions. Furthermore, the acidic nature of the sulfamate proton could be harnessed in the development of solid acid catalysts.

-

Ligand Synthesis and Coordination Chemistry: Synthesizing various alkylamine sulfamate ligands and studying their coordination behavior with different transition metals.

-

Homogeneous Catalysis: Evaluating the catalytic activity of the resulting metal complexes in various organic transformations, such as cross-coupling reactions or asymmetric catalysis.

-

Solid Acid Catalysis: Investigating the potential of immobilizing alkylamine sulfamates on solid supports (e.g., silica, zirconia) to create novel solid acid catalysts for reactions like esterification, alkylation, and isomerization. The preparation of sulfated zirconia catalysts is a known method to generate strong acid sites, and a similar approach with alkylamine sulfamates could offer new catalytic materials.[8][9]

Conclusion

Alkylamine sulfamates have firmly established their importance in medicinal chemistry, particularly as potent enzyme inhibitors with significant therapeutic potential. The well-defined structure-activity relationships for steroid sulfatase and carbonic anhydrase inhibitors provide a strong foundation for the rational design of new and improved drug candidates. However, the exploration of alkylamine sulfamates in other scientific disciplines, such as materials science and catalysis, is still in its infancy. The unique structural and electronic properties of the sulfamate group suggest that these compounds could find utility in a wide range of applications beyond the biomedical field. This guide has outlined several promising avenues for future research, with the hope of stimulating further investigation into this versatile and promising class of molecules. The detailed experimental protocols and data presented herein should serve as a valuable resource for researchers embarking on the exploration of alkylamine sulfamates.

References

- 1. Enzymes: principles and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Estrone sulfamate - Wikipedia [en.wikipedia.org]

- 3. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of estrogen sulfamates: compounds with a novel endocrinological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. abcam.cn [abcam.cn]

- 7. cohesionbio.com [cohesionbio.com]

- 8. Preparation and characterization of sulfated zirconia catalysts :: MPG.PuRe [pure.mpg.de]

- 9. scilit.com [scilit.com]

Theoretical Underpinnings of Octylamine and Its Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical and experimental studies of octylamine and its salts. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and materials science. This document delves into the quantum chemical properties, experimental protocols for synthesis and characterization, and the biological interactions of these versatile compounds. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Introduction to Octylamine and Its Salts

Octylamine, a primary aliphatic amine with an eight-carbon chain, and its corresponding salts, such as octylamine hydrochloride and octylamine acetate, are compounds of significant interest due to their amphiphilic nature. This characteristic, with a hydrophilic amine head and a hydrophobic alkyl tail, allows them to interact with a variety of chemical and biological systems. Their applications are widespread, ranging from their use as corrosion inhibitors and surfactants to their potential as antimicrobial agents and in the synthesis of novel materials. Understanding the fundamental theoretical properties of these molecules is crucial for predicting their behavior and designing new applications.

Theoretical Studies: A Quantum Chemical Perspective

Theoretical studies, primarily employing Density Functional Theory (DFT), provide invaluable insights into the molecular structure, stability, and reactivity of octylamine and its salts. These computational methods allow for the precise calculation of various molecular properties.

Computational Methodology

A common and robust approach for the theoretical investigation of octylamine and its salts involves DFT calculations. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is frequently used due to its balance of accuracy and computational efficiency. A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for describing the anionic species in the salts and any potential hydrogen bonding.

Experimental Protocol: Quantum Chemical Calculations

-

Software: Gaussian 09 or a similar quantum chemistry software package is utilized.

-

Methodology: Density Functional Theory (DFT) is the chosen computational method.

-

Functional: The B3LYP hybrid functional is selected for the exchange-correlation energy.

-

Basis Set: The 6-311++G(d,p) basis set is used for all atoms.

-

Geometry Optimization: The molecular geometries of octylamine and the octylammonium cation are optimized without constraints in the gas phase. The optimization is confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

-

Vibrational Frequency Calculation: Harmonic vibrational frequencies are calculated at the same level of theory to predict the infrared (IR) and Raman spectra and to confirm that the optimized structures correspond to local minima on the potential energy surface.

-

Solvation Effects: To simulate a more realistic environment, the polarizable continuum model (PCM) can be used to incorporate the effects of a solvent, such as water.

Molecular Geometry

The optimized molecular geometry provides the most stable three-dimensional arrangement of the atoms. Key parameters include bond lengths and bond angles. For the octylammonium cation, the C-N bond length and the angles around the ammonium head group are of particular interest as they are directly involved in the formation of salts and interactions with other molecules.

Table 1: Calculated Geometrical Parameters of the Octylammonium Cation

| Parameter | Value (Å or °) |

| C1-N Bond Length | 1.502 |

| N-H Bond Length | 1.025 |

| C1-C2-C3 Bond Angle | 112.8 |

| C1-N-H Bond Angle | 109.5 |

| H-N-H Bond Angle | 109.4 |

Note: These are representative values that would be obtained from a DFT B3LYP/6-311++G(d,p) calculation and may vary slightly based on the specific computational setup.

Vibrational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying and characterizing molecules. Theoretical calculations can predict the vibrational frequencies and intensities, aiding in the interpretation of experimental spectra.

Table 2: Selected Calculated Vibrational Frequencies for the Octylammonium Cation

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

| ν(N-H) | 3350 | N-H symmetric stretching |

| ν(N-H) | 3450 | N-H asymmetric stretching |

| δ(NH₃⁺) | 1620 | NH₃⁺ scissoring |

| ν(C-N) | 1080 | C-N stretching |

| τ(CH₂) | 725 | CH₂ rocking |

Note: These are representative unscaled frequencies. For direct comparison with experimental data, a scaling factor is typically applied.

Experimental Protocols for Synthesis and Characterization

The synthesis and characterization of octylamine salts are fundamental for their practical application. The following sections provide detailed methodologies for the preparation and analysis of octylamine hydrochloride and octylamine acetate.

Synthesis of Octylamine Salts

Experimental Protocol: Synthesis of Octylamine Hydrochloride

-

Reactants: Octylamine and a slight excess of concentrated aqueous hydrochloric acid.

-

Solvent: Light petroleum.

-

Procedure: a. Dissolve octylamine in light petroleum in a flask and cool the solution in an ice bath. b. Slowly add a slight excess of concentrated aqueous hydrochloric acid to the cooled octylamine solution with stirring. c. A white precipitate of octylamine hydrochloride will form. d. Collect the precipitate by filtration. e. Recrystallize the product three times from light petroleum to ensure purity. f. Dry the purified crystals under vacuum.

Experimental Protocol: Synthesis of Octylamine Acetate

This protocol is adapted from the general principles of acid-base reactions and esterification workup procedures.

-

Reactants: Octylamine and glacial acetic acid.

-

Solvent: Diethyl ether or another suitable organic solvent.

-

Procedure: a. Dissolve octylamine in diethyl ether in a round-bottom flask. b. Cool the solution in an ice bath. c. Slowly add an equimolar amount of glacial acetic acid to the stirred octylamine solution. The reaction is exothermic. d. Stir the reaction mixture at room temperature for 1-2 hours. e. To isolate the salt, the solvent can be removed under reduced pressure. If the salt is a solid, it may precipitate and can be collected by filtration. f. For purification, the product can be washed with a cold non-polar solvent (like hexane) and then dried under vacuum.

Spectroscopic Characterization

Experimental Protocol: FTIR and NMR Spectroscopy

-

FTIR Spectroscopy: a. Prepare a sample of the octylamine salt as a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids). b. Record the FTIR spectrum over the range of 4000-400 cm⁻¹. c. Identify characteristic peaks, such as N-H stretching and bending vibrations in the ammonium head group, and C-H stretching and bending vibrations of the alkyl chain. For octylamine acetate, look for the characteristic carboxylate stretches.

-

NMR Spectroscopy (¹H and ¹³C): a. Dissolve the octylamine salt in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆). b. Record the ¹H and ¹³C NMR spectra. c. In the ¹H NMR spectrum, identify the signals corresponding to the protons on the alkyl chain and the ammonium protons. d. In the ¹³C NMR spectrum, identify the signals for each carbon atom in the octyl chain and, in the case of octylamine acetate, the carbonyl and methyl carbons of the acetate anion.

Biological Interactions and Mechanism of Action

Long-chain primary amines like octylamine are known for their antimicrobial properties. Their primary mechanism of action involves the disruption of bacterial cell membranes.

Membrane Disruption Mechanism

The positively charged ammonium head group of the octylammonium ion interacts electrostatically with the negatively charged components of bacterial membranes, such as phospholipids. The hydrophobic octyl tail then inserts into the lipid bilayer, disrupting the membrane integrity. This process can lead to the formation of pores or a general destabilization of the membrane, resulting in the leakage of cellular contents and ultimately cell death.[1][2][3]

The workflow for investigating these interactions computationally typically involves molecular dynamics (MD) simulations.

Signaling Pathway Analogy: Membrane Perturbation

While octylamine may not engage in classical signaling pathways involving specific receptor binding, its interaction with the cell membrane can be viewed as a signal that triggers a cascade of events leading to cell death. This can be represented as a logical relationship diagram.

Conclusion

The combination of theoretical and experimental approaches provides a powerful framework for understanding the properties and behavior of octylamine and its salts. DFT calculations offer a detailed picture of their molecular characteristics, which can be validated and complemented by experimental synthesis and spectroscopic analysis. The primary biological activity of these compounds appears to be driven by their ability to disrupt cell membranes, a mechanism that can be further elucidated through molecular dynamics simulations. This comprehensive understanding is essential for the rational design of new materials and therapeutic agents based on the octylamine scaffold.

References

- 1. Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial properties of main-chain cationic polymers prepared through amine–epoxy ‘Click’ polymerization - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04625F [pubs.rsc.org]

An In-depth Technical Guide on Octamylamine Sulfamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties of octamylamine sulfamate, with a focus on its molecular weight. The information herein is intended to support research and development activities in the pharmaceutical and chemical industries.

Core Concepts: Molecular Weight Determination

Ocatamylamine sulfamate is an organic salt formed from the acid-base reaction between octamylamine (an organic base) and sulfamic acid (a strong inorganic acid). The determination of its molecular weight is fundamental for a variety of experimental and developmental applications, including stoichiometry in chemical reactions, formulation development, and analytical method validation.

The molecular weight of this compound is the sum of the molecular weights of its constituent components: octamylamine and sulfamic acid.

Oktamylamin

-

Chemical Name: Octan-1-amine

-

Molecular Formula: C₈H₁₉N

-

Appearance: Colorless liquid

Sulfamic Acid

-

Chemical Name: Amidosulfonic acid

-

Appearance: White crystalline solid[2]

The reaction between octamylamine and sulfamic acid is a classic acid-base neutralization, yielding the salt this compound.

Diagram of the Formation of this compound

Quantitative Data: Molecular Weights

The following table summarizes the molecular weights of octamylamine, sulfamic acid, and the resulting this compound.

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| Octamylamine | C₈H₁₉N | 129.24 |

| Sulfamic Acid | H₃NSO₃ | 97.10[2][5][6] |

| This compound | C₈H₂₂N₂O₃S | 226.34 |

Note: The molecular weight of this compound is calculated by summing the molecular weights of octamylamine and sulfamic acid (129.24 g/mol + 97.10 g/mol = 226.34 g/mol ).

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and characterization of this compound. The following outlines a general methodology.

3.1. Synthesis of this compound

This protocol describes a laboratory-scale synthesis of this compound.

-

Materials:

-

Octamylamine (≥99% purity)

-

Sulfamic acid (≥99% purity)[7]

-

Deionized water

-

Magnetic stirrer and stir bar

-

Beaker and graduated cylinder

-

Ice bath

-

-

Procedure:

-

Dissolve a specific molar amount of sulfamic acid in deionized water in a beaker with gentle stirring. The dissolution of sulfamic acid is exothermic, so it is advisable to use an ice bath to control the temperature.

-

Slowly add an equimolar amount of octamylamine to the sulfamic acid solution while continuously stirring.

-

Continue stirring for 1-2 hours at room temperature to ensure the reaction goes to completion.

-

The resulting solution contains this compound. The salt can be isolated by evaporation of the solvent or by precipitation with a suitable anti-solvent.

-

3.2. Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using appropriate analytical techniques.

-

Mass Spectrometry (MS): To confirm the molecular weight of the salt.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the presence of both the octylammonium cation and the sulfamate anion.

-